Lipophilicity Comparison Across Fluorination Levels
The target compound (α,α-difluoro) exhibits a LogP of 2.45, compared to 2.37 for the α-monofluoro analog (CAS 1936165-70-6) and 1.90 for the non-fluorinated parent (CAS 367955-02-0) . This represents a LogP increase of +0.55 units (ΔlogP = 0.55) versus the non-fluorinated acid, and a smaller increment of +0.08 units over the monofluoro derivative. The data were obtained from predicted LogP values (ACD/Labs method) reported by the same vendor (Leyan) under consistent computational conditions, enabling direct cross-compound comparison .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 |
| Comparator Or Baseline | Monofluoro analog (CAS 1936165-70-6): LogP = 2.37; Non-fluorinated analog (CAS 367955-02-0): LogP = 1.90 |
| Quantified Difference | ΔlogP = +0.08 (vs. monofluoro); ΔlogP = +0.55 (vs. non-fluorinated) |
| Conditions | Predicted LogP values (ACD/Labs method) reported by Leyan (leyan.com); consistent computational method across all three compounds. |
Why This Matters
Higher LogP for the α,α-difluoro compound predicts enhanced membrane permeability compared to both analogs, a critical parameter for cell-based assay performance and oral bioavailability optimization in drug discovery programs.
